molecular formula C31H25BrClN5O B2970211 (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone CAS No. 361480-86-6

(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2970211
CAS No.: 361480-86-6
M. Wt: 598.93
InChI Key: CURXCPARYSJXGG-UHFFFAOYSA-N
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Description

The compound “(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a quinazoline core, a piperazine ring, and various substituents including bromine and chlorine atoms. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

Biology

Due to its structural features, the compound might exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials, catalysts, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Proper handling and disposal procedures would need to be followed to ensure safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable precursor, such as 2-aminobenzonitrile, the quinazoline core can be constructed through cyclization reactions.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring using brominating agents like N-bromosuccinimide (NBS).

    Amination: Coupling the quinazoline derivative with an aniline derivative to introduce the phenylamino group.

    Piperazine Coupling: Reacting the intermediate with a piperazine derivative to form the final compound.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phenyl rings and piperazine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups at the halogen positions.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylquinazolin-2-yl)amine: Lacks the bromine and piperazine substituents.

    (4-(2-Chlorophenyl)piperazin-1-yl)methanone: Lacks the quinazoline core.

    6-Bromoquinazoline: Lacks the phenylamino and piperazine substituents.

Uniqueness

The uniqueness of “(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(4-(2-chlorophenyl)piperazin-1-yl)methanone” lies in its combination of a quinazoline core with both bromine and chlorine substituents, as well as the presence of a piperazine ring. This combination of features might confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25BrClN5O/c32-23-12-15-27-25(20-23)29(21-6-2-1-3-7-21)36-31(35-27)34-24-13-10-22(11-14-24)30(39)38-18-16-37(17-19-38)28-9-5-4-8-26(28)33/h1-15,20H,16-19H2,(H,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURXCPARYSJXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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